Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylmethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl N-[[1-(bromomethyl)cyclopropyl]methyl]carbamate
- Tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
- Tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate
Uniqueness: Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its cyclopropyl ring and methylamino group contribute to its stability and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(11-4)5-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZBOXSYKZOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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